molecular formula C20H19NO2S B444002 isopropyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate

isopropyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate

Katalognummer: B444002
Molekulargewicht: 337.4g/mol
InChI-Schlüssel: KSQULKFBQVRLJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

isopropyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

The synthesis of isopropyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate involves several key steps. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

isopropyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, potentially forming thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the thiophene ring.

Wissenschaftliche Forschungsanwendungen

isopropyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of isopropyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

isopropyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications.

Eigenschaften

Molekularformel

C20H19NO2S

Molekulargewicht

337.4g/mol

IUPAC-Name

propan-2-yl 2-amino-4-(4-phenylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C20H19NO2S/c1-13(2)23-20(22)18-17(12-24-19(18)21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,21H2,1-2H3

InChI-Schlüssel

KSQULKFBQVRLJV-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)N

Kanonische SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.